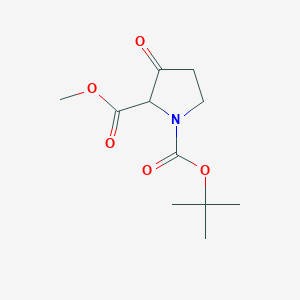

1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 3-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAMWQSLASHJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169388 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 3-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194924-96-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 3-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 3-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

Introduction: A Versatile Scaffold in Modern Synthesis

This compound (CAS No. 194924-96-4) is a highly functionalized pyrrolidine derivative that has emerged as a pivotal building block in synthetic and medicinal chemistry.[1][2] Its rigid, five-membered ring structure is adorned with three key functional groups: a ketone at the 3-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 2-position. This unique arrangement provides a powerful platform for introducing molecular diversity, making it an invaluable intermediate for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The strategic placement of these groups allows for selective chemical transformations, enabling researchers to precisely control the construction of novel molecular architectures. This guide provides an in-depth exploration of its core chemical properties, reactivity, and synthetic utility for professionals in drug development and chemical research.

Core Physicochemical Properties

The physical and chemical properties of a synthetic building block are foundational to its application. They dictate the choice of reaction conditions, solvents, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 194924-96-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 55-56 °C | [1] |

| Boiling Point | 333.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 155.3 ± 27.9 °C | [1] |

| LogP | 0.23 | [1] |

| Refractive Index | 1.488 | [1] |

The molecule's moderate polarity, indicated by its LogP value, suggests good solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The presence of the Boc group contributes to its solubility and stability under a variety of non-acidic conditions.[4]

Synthetic Strategy: The Dieckmann Condensation Approach

While multiple synthetic routes may exist, a logical and commonly employed strategy for constructing the 3-oxopyrrolidine core is the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for creating five- or six-membered rings. The causality behind this choice lies in its efficiency for cyclizing linear diester precursors.

A plausible precursor would be N-Boc-aspartic acid dimethyl ester, which can be selectively modified to provide the necessary diester for cyclization.

Caption: A plausible synthetic workflow for the target compound.

Protocol: Dieckmann Condensation

-

Precursor Preparation: Dissolve the appropriate N-Boc protected amino diester precursor in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon). The choice of an anhydrous aprotic solvent is critical to prevent quenching the strong base.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise. The base deprotonates the α-carbon, initiating the cyclization.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature provides the activation energy for the intramolecular cyclization.

-

Quenching and Workup: After completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 1M HCl) until the pH is acidic. This step neutralizes the excess base and protonates the intermediate enolate. The subsequent heating during workup or purification often facilitates the decarboxylation of the initially formed β-keto ester.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of this molecule stems from the distinct reactivity of its three functional domains: the ketone, the ester groups, and the N-Boc protector.

Enolate Chemistry at the C4-Position

The ketone at C3 renders the protons on the adjacent C4 methylene group acidic, providing a handle for enolate formation. This is arguably the most important feature for derivatization. Enolates are potent nucleophiles, enabling the formation of new carbon-carbon bonds.[5][6]

Caption: Stereoselective reduction of the C3-ketone.

-

Standard Reduction: Reagents like sodium borohydride (NaBH₄) in methanol will reduce the ketone to a mixture of diastereomeric alcohols.

-

Stereocontrolled Reduction: For achieving high diastereoselectivity, more sterically demanding or chelating reducing agents are employed. For example, asymmetric reduction can be achieved using catalysts like (R)- or (S)-BINAP-Ru(II) complexes, which are known to give high enantiomeric excess in similar systems. [7]

Protocol: Diastereoselective Ketone Reduction

-

Setup: Dissolve the 3-oxopyrrolidine substrate in a suitable solvent (e.g., methanol or ethanol) in a flask.

-

Catalyst Addition: If using a catalytic method, add the chiral catalyst (e.g., Ru(II)-BINAP) and any necessary additives. [7]3. Hydrogenation: Place the reaction under an atmosphere of hydrogen gas (using a balloon or a Parr shaker apparatus) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate the desired diastereomer.

Selective Manipulation of Carboxyl Groups

The presence of two distinct ester groups, a methyl ester and a tert-butyl ester, allows for orthogonal deprotection strategies.

-

N-Boc Deprotection: The Boc group is reliably cleaved under strongly acidic conditions. The standard protocol involves treating the substrate with trifluoroacetic acid (TFA) in a solvent like DCM. This reveals the secondary amine, which can then be used in subsequent coupling or alkylation reactions.

-

Methyl Ester Hydrolysis: The methyl ester can be selectively hydrolyzed under basic conditions, typically using lithium hydroxide (LiOH) in a THF/water mixture. This unmasks the carboxylic acid at the C2 position, which can then be converted into an amide or other derivatives using standard coupling chemistry.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The ability to functionalize the 3- and 4-positions of the pyrrolidine ring using the chemistry described above makes this starting material highly valuable. Substituted pyrrolidines derived from this scaffold are explored for a wide range of therapeutic targets. Research has shown that derivatives of 5-oxopyrrolidine exhibit promising antimicrobial and anticancer activities. [8][9][10]The structural motifs accessible from this building block are relevant for developing inhibitors, immunomodulators, and antibacterial agents. [11]

Safety and Handling

While specific toxicity data for this compound is limited, related structures are classified as potentially harmful if swallowed or in contact with skin, and may cause serious eye irritation. [12]Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its well-defined chemical properties and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The ability to selectively manipulate the C3-ketone, the C4-enolate, and the two distinct carboxyl groups allows for a logical and controlled approach to the synthesis of novel pyrrolidine-based compounds, making it a cornerstone intermediate for innovation in drug discovery and materials science.

References

-

PubChem. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5. [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. [Link]

-

Khidekel, N., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. PMC, NIH. [Link]

-

University of Oxford. III Enolate Chemistry. [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate. [Link]

-

King, S. A., Armstrong, J., & Keller, J. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. [Link]

-

Wipf, P. (2009). Enolate Chemistry I. Wipf Group, University of Pittsburgh. [Link]

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

Jasperse, J. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. [Link]

-

Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC, NIH. [Link]

-

Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC, NIH. [Link]

-

Imrich, J., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. [Link]

-

Schmialek, L., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC, NIH. [Link]

-

Brodney, M. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC, NIH. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 194924-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 4175931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS No. 194924-96-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[1] This document delves into the physicochemical properties, a proposed synthetic route based on established chemical principles, its reactivity, and its potential applications in drug discovery. Due to the limited availability of public data for this specific compound, this guide combines factual information from commercial suppliers with established scientific literature on analogous structures to provide a robust and practical resource for researchers.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. This structural feature is crucial for creating molecules with specific spatial orientations that can lead to enhanced biological activity and selectivity for therapeutic targets.[2] Pyrrolidine-containing compounds have demonstrated a wide array of biological activities, including antiviral, anticancer, and antidiabetic properties.[3] The subject of this guide, this compound, serves as a valuable intermediate, providing a synthetically versatile platform for the introduction of diverse functionalities.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 194924-96-4 | [4] |

| Molecular Formula | C₁₁H₁₇NO₅ | [4] |

| Molecular Weight | 243.26 g/mol | [4] |

| Melting Point | 55-56 °C | [4] |

| Boiling Point (Predicted) | 333.1 ± 42.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 155.3 ± 27.9 °C | [4] |

| LogP (Predicted) | 0.23 | [4] |

| Refractive Index (Predicted) | 1.488 | [4] |

| Synonyms | 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)-3-oxopyrrolidine, 3-Oxo-DL-proline methyl ester, N-BOC protected | [5] |

Synthesis Pathway: The Dieckmann Condensation

The logical precursor for this transformation would be a suitably substituted diester. The synthesis would likely proceed as follows:

Step 1: Preparation of the Diester Precursor

The synthesis would commence with a commercially available N-Boc protected amino acid, which is then esterified to create the necessary diester.

Step 2: Intramolecular Cyclization via Dieckmann Condensation

The diester precursor undergoes an intramolecular cyclization in the presence of a strong base to form the target 3-oxopyrrolidine ring system.

Proposed Experimental Protocol:

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is crucial. These bases are capable of deprotonating the α-carbon of one of the ester groups to initiate the condensation without competing in nucleophilic attack on the ester carbonyls.

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are essential to prevent quenching of the strong base and any anionic intermediates.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which could interfere with the strongly basic conditions.

-

Acidic Workup: A mild acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the final β-keto ester product.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, based on the known chemical shifts of similar N-Boc protected pyrrolidine structures and general principles of spectroscopy, the following characteristic signals can be predicted.

| Spectroscopy | Predicted Key Signals and Assignments |

| ¹H NMR | ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.~2.5-3.0 ppm (m, 2H): Methylene protons at the C4 position of the pyrrolidine ring.~3.7 ppm (s, 3H): Protons of the methyl ester group.~3.8-4.2 ppm (m, 2H): Methylene protons at the C5 position of the pyrrolidine ring.~4.5 ppm (dd, 1H): Methine proton at the C2 position of the pyrrolidine ring. |

| ¹³C NMR | ~28 ppm: Methyl carbons of the tert-butyl group.~40-45 ppm: Methylene carbons of the pyrrolidine ring (C4 and C5).~52 ppm: Methyl carbon of the ester group.~60-65 ppm: Methine carbon of the pyrrolidine ring (C2).~80 ppm: Quaternary carbon of the tert-butyl group.~154 ppm: Carbonyl carbon of the Boc protecting group.~170 ppm: Carbonyl carbon of the methyl ester.~205 ppm: Ketone carbonyl carbon (C3). |

| IR (Infrared) | ~1750-1735 cm⁻¹: Strong C=O stretch (ester).~1715 cm⁻¹: Strong C=O stretch (ketone).~1690 cm⁻¹: Strong C=O stretch (urethane carbonyl of Boc group).~2980-2850 cm⁻¹: C-H stretching vibrations. |

| Mass Spec. (MS) | [M+H]⁺ = 244.12: Expected mass for the protonated molecule.[M+Na]⁺ = 266.10: Expected mass for the sodium adduct. |

Reactivity and Synthetic Applications

This compound is a highly functionalized molecule with several reactive sites, making it a versatile intermediate in organic synthesis.

-

The Ketone at C3: This is a primary site for nucleophilic addition reactions. It can be reduced to a hydroxyl group, or reacted with Grignard reagents or other organometallics to introduce carbon-based substituents. It can also be converted to an oxime or other derivatives.

-

The α-Proton at C2: The proton at the C2 position is acidic and can be removed by a suitable base, allowing for alkylation or other electrophilic substitution reactions at this position.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This free amine can then be functionalized through acylation, alkylation, or reductive amination.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

The versatility of this building block makes it a valuable precursor for the synthesis of more complex molecules, including potential drug candidates. The ability to selectively modify different parts of the molecule allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general laboratory safety precautions for handling fine chemicals should be observed. This includes:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Commercial suppliers often recommend storage at 2-8°C.[2]

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its inherent functionality and the well-established chemistry of the pyrrolidine scaffold provide a robust platform for the development of novel therapeutics. While detailed experimental and spectroscopic data for this specific compound are not widely available in the public domain, this guide provides a solid foundation for its synthesis, understanding of its properties, and its potential applications in research and drug discovery based on established chemical principles and data from analogous structures.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(t-butoxycarbonyl)-3-pyrrolidone. Available from: [Link]

-

SynArchive. Dieckmann Condensation. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

PrepChem.com. Synthesis of 1-(t-butoxycarbonyl)-3-methoxyiminopyrrolidine. Available from: [Link]

-

Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Available from: [Link]

Sources

- 1. EP2468724B1 - Synthesis of pyrrolidine compounds - Google Patents [patents.google.com]

- 2. 194924-96-4|this compound|BLD Pharm [bldpharm.com]

- 3. 194924-96-4 | this compound | Esters | Ambeed.com [ambeed.com]

- 4. Page loading... [guidechem.com]

- 5. 194924-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Structure Elucidation of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS No: 194924-96-4), is a functionalized derivative of significant interest as a chiral building block in the synthesis of complex bioactive molecules.[2][3] Its structure, containing a β-keto ester system within a five-membered lactam framework, presents unique analytical challenges, including the potential for keto-enol tautomerism and stereoisomerism. This guide provides a comprehensive, multi-technique approach to its definitive structure elucidation, grounding each analytical step in established scientific principles and field-proven methodologies. We will detail the synergistic application of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural confirmation.

Foundational Molecular Characteristics

A robust analytical strategy begins with an understanding of the molecule's fundamental properties.

Table 1: Core Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [4][5] |

| CAS Number | 194924-96-4 | [4][5] |

| Molecular Formula | C₁₁H₁₇NO₅ | [4] |

| Molecular Weight | 243.26 g/mol | [4] |

| Structure |  | - |

| - |

The structure features a pyrrolidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, a methyl ester at the C2 position, and a ketone at the C3 position. This arrangement constitutes a β-keto ester, a class of compounds known to exist in equilibrium with their enol tautomer.[6] This equilibrium is a critical consideration in spectroscopic analysis.

Keto-Enol Tautomerism

The presence of an acidic α-hydrogen at the C2 position, situated between the C3-ketone and the C2-ester carbonyl groups, facilitates the formation of an enol tautomer.[7][8] This equilibrium, while often favoring the keto form, can be influenced by solvent polarity and temperature, and its presence must be accounted for when interpreting spectroscopic data.[6][9]

Caption: Keto-enol equilibrium of the title compound.

A Synergistic Analytical Workflow

No single technique can provide absolute structural proof. A logical, multi-faceted workflow is essential for rigorous elucidation. The proposed strategy leverages the strengths of orthogonal analytical methods to build a cohesive and self-validating structural argument.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as the initial, rapid screen for identifying the principal functional groups within the molecule. The analysis focuses on the characteristic vibrational frequencies of the carbonyl groups and other key bonds.[10]

Causality: The molecule contains three distinct carbonyl environments: a five-membered ring ketone (lactam), an ester, and a carbamate (Boc group). Each will absorb infrared radiation at a slightly different frequency due to electronic and ring-strain effects.[11][12] A five-membered ring ketone, for instance, typically exhibits a higher stretching frequency than an acyclic ketone due to increased ring strain.[12]

Table 2: Predicted IR Absorption Bands for the Keto Tautomer

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

|---|---|---|---|

| ~2980-2850 | C-H Stretch (Aliphatic) | Medium-Strong | CH₂, CH₃ groups from pyrrolidine ring, Boc, and methyl ester. |

| ~1755 | C=O Stretch (Ketone) | Strong | Five-membered ring ketone C=O stretch, elevated frequency due to ring strain.[12] |

| ~1740 | C=O Stretch (Ester) | Strong | Saturated methyl ester C=O stretch.[12][13] |

| ~1695 | C=O Stretch (Carbamate) | Strong | N-Boc group urethane C=O stretch.[14] |

| ~1300-1100 | C-O Stretch | Strong | Two prominent bands expected from the ester and carbamate C-O bonds.[13] |

Note: If a significant population of the enol tautomer exists, additional bands for O-H (broad, ~3400 cm⁻¹) and C=C (~1640 cm⁻¹) would be observed.[6]

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Finely grind 1-2 mg of the solid sample with ~150 mg of spectroscopic grade potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the homogenous powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent disc.

-

Background Scan: Place a pure KBr pellet (or an empty sample holder) in the spectrometer and acquire a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Data Acquisition: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[1]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight, allowing for the confirmation of the elemental formula. Furthermore, fragmentation patterns observed under specific ionization conditions offer corroborative evidence for the proposed structure.[15]

Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this polar molecule, likely yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions with minimal initial fragmentation. Subsequent tandem MS (MS/MS) experiments can induce controlled fragmentation, revealing characteristic losses of the bulky tert-butyl group, the ester moiety, and other structural components.

Table 3: Predicted m/z Values in High-Resolution ESI-MS

| Ion | Calculated m/z | Interpretation |

|---|---|---|

| [C₁₁H₁₇NO₅+H]⁺ | 244.1128 | Protonated molecular ion |

| [C₁₁H₁₇NO₅+Na]⁺ | 266.1002 | Sodiated molecular ion |

| [M+H - C₄H₈]⁺ | 188.0502 | Loss of isobutylene from the Boc group |

| [M+H - C₄H₉]⁺ | 187.0420 | Loss of the tert-butyl radical |

| [M+H - OCH₃]⁺ | 212.0866 | Loss of the methoxy radical from the ester |

| [M+H - CO₂]⁺ | 200.1229 | Loss of carbon dioxide from the Boc-carbamate |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the initial mobile phase.

-

Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation).

-

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform data-dependent MS/MS analysis on the most abundant ions to obtain fragmentation spectra.

NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.

¹H NMR Spectroscopy: Proton Environments

Causality: The chemical shift of each proton is determined by its local electronic environment. Protons adjacent to electronegative atoms (O, N) or electron-withdrawing groups (C=O) are deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, revealing which protons are neighbors in the carbon skeleton.[17]

Table 4: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Estimated δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-2 (CH) | 4.65 | dd | 1H | α to both ketone and ester carbonyls; highly deshielded. Coupled to the two C4 protons. |

| H-5 (CH₂) | 3.80 - 3.60 | m | 2H | Diastereotopic protons adjacent to nitrogen; deshielded. Coupled to C4 protons. |

| H-4 (CH₂) | 2.70 - 2.40 | m | 2H | Diastereotopic protons α to ketone. Coupled to H2 and H5 protons. |

| Ester (CH₃) | 3.75 | s | 3H | Methyl group of the ester. |

| Boc (C(CH₃)₃) | 1.48 | s | 9H | Nine equivalent protons of the tert-butyl group.[17] |

Note: The presence of the N-Boc group can lead to restricted rotation around the N-C(O) bond, potentially causing broadening of the pyrrolidine ring signals or the appearance of rotamers at different temperatures.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR reveals all unique carbon atoms in the structure. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield.[16]

Table 5: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Carbon Assignment | Estimated δ (ppm) | Rationale |

|---|---|---|

| C-3 (C=O, Ketone) | 205.1 | Ketone carbonyl carbon. |

| C-2' (C=O, Ester) | 170.5 | Ester carbonyl carbon. |

| C-1' (C=O, Boc) | 154.0 | Carbamate carbonyl of the Boc group.[17] |

| Boc (Quaternary C) | 81.5 | Quaternary carbon of the Boc group. |

| C-2 (CH) | 65.3 | Methine carbon at the chiral center. |

| Ester (OCH₃) | 52.8 | Methyl carbon of the ester. |

| C-5 (CH₂) | 48.2 | Methylene carbon adjacent to nitrogen. |

| C-4 (CH₂) | 38.7 | Methylene carbon α to the ketone. |

| Boc (CH₃) | 28.3 | Methyl carbons of the Boc group. |

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are crucial for assembling the molecular puzzle.[18]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings. A cross-peak between two protons indicates they are coupled, typically through 2 or 3 bonds. Expected correlations: H-4 ↔ H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH). This is used to definitively assign the signals in the ¹H and ¹³C spectra to the same C-H unit.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds (²J_CH, ³J_CH). This is the key experiment for mapping the connectivity of quaternary carbons and linking different functional groups.

Caption: Key HMBC correlations confirming structural assembly.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[17]

-

Instrument Setup: Place the tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans (e.g., 16) for good signal-to-noise.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D Acquisition: Run standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing acquisition and processing parameters for the specific instrument.

Chiral HPLC: Stereochemical Integrity

The C2 position is a stereocenter. Therefore, if the synthesis is intended to be stereoselective, the final step in characterization is to determine the enantiomeric purity. Chiral HPLC is the gold standard for this analysis.

Causality: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column. Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[19] Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).

-

Mobile Phase Screening: Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v). If separation is not achieved, screen other alcohol modifiers (e.g., ethanol) and vary the ratio.

-

Analysis: Inject a solution of the compound (racemic standard if available). Monitor the elution profile with a UV detector (the carbonyl groups will provide a chromophore).

-

Quantification: If separation is achieved, the enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.

Conclusion

The definitive structure elucidation of this compound is achieved not by a single measurement, but through the logical and systematic integration of multiple, orthogonal analytical techniques. IR spectroscopy confirms the presence of the required functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, chiral HPLC confirms the stereochemical purity of the material. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a non-negotiable requirement for its use in research and drug development.

References

-

Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from the Google Search grounding tool.[6]

-

Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.[10]

-

NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. Retrieved from the Google Search grounding tool.[20]

-

Ilovaisky, A. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998.[2]

-

Lopez-Avila, V. (2016). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Drug and Alcohol Research.[15]

-

University of Calgary. (n.d.). Infrared Spectroscopy of Carbonyl Compounds. Retrieved from the Google Search grounding tool.[11]

-

Guidechem. (n.d.). This compound 194924-96-4. Retrieved from the Google Search grounding tool.[4]

-

Apollo Scientific. (n.d.). This compound. Retrieved from the Google Search grounding tool.[5]

-

BLD Pharm. (n.d.). 194924-96-4|this compound. Retrieved from the Google Search grounding tool.[21]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.[13]

-

Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Retrieved from the Google Search grounding tool.[1]

-

Benchchem. (n.d.). A Comparative Spectroscopic Guide to (R)-(-)-N-Boc-3-pyrrolidinol and its Chiral Alternatives. Retrieved from the Google Search grounding tool.[17]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from the Google Search grounding tool.[12]

-

Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-7.[22]

-

ChemicalBook. (n.d.). N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum. Retrieved from the Google Search grounding tool.[23]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from the Google Search grounding tool.[7]

-

Benchchem. (n.d.). Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. Retrieved from the Google Search grounding tool.[14]

-

Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from the Google Search grounding tool.[8]

-

GVSU Chemistry. (2019). Keto Enol Tautomerism. YouTube.[9]

-

Hammer, S. C., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(17), 11636–11643.[3]

-

Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Analytical Chemistry, 70(15), 3191-3203.[19]

-

Koba, M., & Koba, K. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(12), 819-26.[16]

-

Ilieva, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(9), 891-898.[18]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 194924-96-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 20. Pyrrolidine, TMS derivative [webbook.nist.gov]

- 21. 194924-96-4|this compound|BLD Pharm [bldpharm.com]

- 22. Analysis of endogenous pyrrolidine levels by mass fragmentography [pubmed.ncbi.nlm.nih.gov]

- 23. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Spectroscopic Guide to a Pyrrolidinone Core: Characterization of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

A Note on the Subject Compound: This guide focuses on the spectroscopic characterization of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 861657-91-2). Due to the limited availability of public, peer-reviewed spectroscopic data for the originally requested topic, 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS No. 194924-96-4), this closely related structural isomer has been selected as a representative example. The methodologies and interpretative principles detailed herein are directly applicable to the analysis of the originally requested compound and other similar pyrrolidinone derivatives, which are crucial intermediates in medicinal chemistry and drug development.

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds. The precise substitution pattern on this heterocyclic core dictates its three-dimensional structure and, consequently, its biological activity. Unambiguous structural elucidation through spectroscopic methods is therefore a cornerstone of the development of novel therapeutics based on this motif. This guide provides a comprehensive overview of the spectroscopic characterization of 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the complete structural assignment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural assignment.

Table 1: ¹H NMR Spectroscopic Data for 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | dd | 1H | H-2 |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.5-2.2 | m | 4H | H-3, H-4 |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.

-

H-2 Proton (~4.5 ppm): The downfield chemical shift of this proton is attributed to the deshielding effect of the adjacent electronegative nitrogen atom of the carbamate and the carbonyl group of the ester. Its multiplicity as a doublet of doublets (dd) arises from coupling to the two non-equivalent protons on the adjacent C-3 carbon.

-

Methyl Ester Protons (~3.7 ppm): The singlet at approximately 3.7 ppm with an integration of 3H is characteristic of the methyl group of the ester functionality.

-

Pyrrolidinone Ring Protons (~2.5-2.2 ppm): The complex multiplet integrating to 4H corresponds to the methylene protons at the C-3 and C-4 positions of the pyrrolidinone ring. The overlapping signals are due to their similar chemical environments and mutual coupling.

-

tert-Butyl Protons (~1.4 ppm): The prominent singlet at around 1.4 ppm, integrating to 9H, is the classic signature of the tert-butyl group of the Boc protecting group. The absence of splitting is due to the lack of adjacent protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which serves as a convenient internal reference.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (Free Induction Decay).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (amide) |

| ~172 | C=O (ester) |

| ~154 | C=O (carbamate) |

| ~80 | -C (CH₃)₃ |

| ~60 | C-2 |

| ~52 | -OC H₃ |

| ~30 | C-3 |

| ~28 | -C(C H₃)₃ |

| ~22 | C-4 |

Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative interpretation.

-

Carbonyl Carbons (>150 ppm): Three distinct signals are observed in the downfield region, corresponding to the three carbonyl groups. The amide carbonyl (C-5) is typically the most downfield, followed by the ester and carbamate carbonyls.

-

Quaternary Carbamate Carbon (~80 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group.

-

C-2 Carbon (~60 ppm): The carbon at the stereocenter (C-2) is shifted downfield due to the attachment of the electronegative nitrogen and the ester group.

-

Methyl Ester Carbon (~52 ppm): This signal is characteristic of the methyl carbon of the ester.

-

Pyrrolidinone Ring Carbons (~30 and ~22 ppm): These signals correspond to the C-3 and C-4 methylene carbons of the ring.

-

tert-Butyl Methyl Carbons (~28 ppm): The signal around 28 ppm represents the three equivalent methyl carbons of the tert-butyl group.

The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The primary difference in acquisition is the lower natural abundance and smaller gyromagnetic ratio of ¹³C, which necessitates a greater number of scans and often the use of proton decoupling to simplify the spectrum and enhance signal-to-noise.

-

Data Acquisition:

-

Use the same sample as for ¹H NMR.

-

Switch the spectrometer to the ¹³C channel.

-

Acquire the spectrum with proton decoupling (e.g., using a broadband decoupler). A larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing).

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1680 | Strong | C=O stretch (amide) |

| ~1250 | Strong | C-O stretch |

| ~1160 | Strong | C-N stretch |

Note: The exact wavenumbers can vary depending on the sampling method (e.g., thin film, KBr pellet).

-

C-H Stretching (~2980 cm⁻¹): This absorption is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the pyrrolidinone ring and the alkyl groups.

-

Carbonyl Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum for this molecule. The presence of three strong absorption bands confirms the three carbonyl groups. The ester carbonyl typically appears at the highest frequency (~1750 cm⁻¹), followed by the carbamate (~1700 cm⁻¹) and the amide (~1680 cm⁻¹). The precise positions are influenced by ring strain and electronic effects.

-

C-O and C-N Stretching: The strong absorptions in the fingerprint region correspond to the C-O stretching of the ester and carbamate groups and the C-N stretching of the amide and carbamate.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

An In-depth Technical Guide to the Synthesis of N-Boc-2-carbomethoxy-3-oxopyrrolidine

Abstract

N-Boc-2-carbomethoxy-3-oxopyrrolidine is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its rigid scaffold, featuring a β-keto ester functionality, serves as a versatile precursor for a diverse array of more complex, biologically active molecules. The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in creating compounds with potent pharmacological activity.[1] This guide provides a comprehensive, in-depth analysis of the predominant synthetic route to this key intermediate: the intramolecular Dieckmann condensation. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss critical aspects of mechanism, characterization, and troubleshooting to empower researchers in their synthetic endeavors.

Strategic Overview: The Dieckmann Condensation Approach

The synthesis of N-Boc-2-carbomethoxy-3-oxopyrrolidine is most reliably achieved through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings and is the industry-standard method for constructing the target β-keto ester.[2][3]

The overall strategy involves the cyclization of a linear diester precursor, namely N-tert-butoxycarbonyl-L-aspartic acid dimethyl ester. The tert-butoxycarbonyl (Boc) protecting group is selected for its robust stability under the strong basic conditions required for the condensation, yet it allows for facile removal under mild acidic conditions for subsequent synthetic manipulations.[4][5][6] The entire synthetic workflow is a two-stage process, beginning with the preparation of the diester precursor followed by its base-mediated cyclization.

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dieckmann Condensation for 3-Oxopyrrolidine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its saturated, three-dimensional nature provides an excellent scaffold for exploring chemical space, a significant advantage over flat, aromatic systems.[1] Among its derivatives, the 3-oxopyrrolidine motif is a particularly valuable synthetic intermediate, offering multiple functional handles for diversification in drug discovery programs.[3][][5] The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a robust and classical method for constructing this five-membered heterocyclic ketone.[6][7][8]

This guide provides a detailed examination of the Dieckmann condensation for the synthesis of 3-oxopyrrolidines, moving beyond a simple recitation of steps to explore the underlying chemical principles, strategic experimental design, and practical considerations essential for success in a research and development setting.

The Core Principle: An Intramolecular Cyclization

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[6][9][10] For the synthesis of a 3-oxopyrrolidine core, the starting material is typically an N-protected diester derived from an amino acid. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule to forge the five-membered ring.[11][12][13]

The Reaction Mechanism

The mechanism can be dissected into several key steps, each with critical implications for reaction outcomes:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, generating a nucleophilic enolate ion.[14][15]

-

Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group. This cyclization step is sterically favored for the formation of five- and six-membered rings.[6][9][15]

-

Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion as the leaving group. This yields the cyclic β-keto ester.[16]

-

Thermodynamic Driving Force: The product, a β-keto ester, possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base generated in the previous step (or any other base present) rapidly and irreversibly deprotonates this position.[11][16] This final acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[11]

-

Acidic Workup: A final protonation step, typically with a mild acid during aqueous workup, neutralizes the enolate to yield the final 3-oxopyrrolidine product.[14][17]

Caption: The mechanistic pathway of the Dieckmann condensation.

Strategic Experimental Design: Causality Behind Key Choices

The success of a Dieckmann condensation hinges on the judicious selection of the base, solvent, and reaction temperature. These parameters are interconnected and must be optimized for the specific substrate to maximize yield and minimize side reactions.

The Critical Choice of Base

The base must be strong enough to deprotonate the α-carbon of the ester but should ideally be non-nucleophilic to avoid unwanted side reactions with the ester carbonyls.

| Base | Type | pKa (Conj. Acid) | Key Characteristics & Rationale |

| Sodium Ethoxide (NaOEt) | Alkoxide | ~16 | Classical Choice: Used in ethanol. Must match the ester's alcohol group (e.g., ethyl esters) to prevent transesterification. The reaction is driven by precipitation of the sodium enolate. |

| Potassium tert-Butoxide (KOt-Bu) | Alkoxide | ~18 | Stronger & Hindered: A non-nucleophilic, sterically hindered base. Useful for less acidic substrates. Often used in aprotic solvents like THF or toluene.[10][18] |

| Sodium Hydride (NaH) | Hydride | ~35 | Irreversible Deprotonation: A very strong, non-nucleophilic base. The reaction is driven by the evolution of H₂ gas. Requires an aprotic solvent (e.g., THF, Toluene). |

| Lithium Diisopropylamide (LDA) | Amide | ~36 | Kinetic Control: A very strong, sterically hindered, non-nucleophilic base. Ideal for low-temperature (-78 °C) reactions to form the kinetic enolate with high regioselectivity and minimize degradation.[18] |

| Lithium Hexamethyldisilazide (LHMDS) | Amide | ~26 | Soluble & Hindered: Similar to LDA but more soluble in common organic solvents. Often provides excellent results at low temperatures, minimizing side reactions.[18][19] |

Solvent Selection

The solvent must be inert to the strong base and capable of dissolving the substrate and intermediates.

-

Aprotic Polar Solvents (e.g., THF, Diethyl Ether): These are the most common choices.[18] They effectively solvate the metal cation of the base without interfering with the reaction. THF is particularly well-suited for low-temperature reactions with bases like LDA and LHMDS.[18][19]

-

Aprotic Non-polar Solvents (e.g., Toluene, Benzene): These are often used with stronger bases like NaH, frequently at elevated temperatures to ensure sufficient reaction rates.

-

Protic Solvents (e.g., Ethanol): Their use is restricted to reactions employing the corresponding alkoxide base (e.g., NaOEt in EtOH) to prevent transesterification, which would lead to a mixture of products.[9]

A Validated Experimental Protocol: Synthesis of N-Benzyl-4-ethoxycarbonyl-3-oxopyrrolidine

This protocol provides a representative, step-by-step methodology for the synthesis of a protected 3-oxopyrrolidine derivative.

Objective: To synthesize N-benzyl-4-ethoxycarbonyl-3-oxopyrrolidine via Dieckmann condensation of diethyl N-benzyl-3-aminodipropionate.

Reagents:

-

Diethyl N-benzyl-3-aminodipropionate (1.0 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. synarchive.com [synarchive.com]

- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 9. grokipedia.com [grokipedia.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. glasp.co [glasp.co]

- 15. tutorchase.com [tutorchase.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. youtube.com [youtube.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Physical and chemical characteristics of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this versatile heterocyclic building block. The guide emphasizes the practical aspects of handling and utilizing this compound in a laboratory setting, supported by detailed experimental protocols and safety considerations. Our objective is to furnish a foundational resource that enables the effective application of this molecule in the synthesis of novel chemical entities with therapeutic potential.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. Its conformational flexibility and the ability to introduce stereocenters make it an attractive starting point for the design of molecules that can interact with a wide range of biological targets. The introduction of a ketone functionality at the 3-position, as seen in this compound, provides a key handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential antiviral and anti-inflammatory agents.[1] The N-Boc protecting group offers stability under various reaction conditions while allowing for facile deprotection when required, a critical feature in multi-step synthetic campaigns.[2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development. This section details the key characteristics of this compound.

General and Physical Properties

This compound typically presents as a yellow oil and possesses the following key physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | [3] |

| Molecular Weight | 243.26 g/mol | [3] |

| CAS Number | 194924-96-4 | [3] |

| Appearance | Yellow oil | [4] |

| Melting Point | 55-56 °C | [3] |

| Boiling Point | 140 °C @ 0.375 mmHg | [5] |

| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [3] |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests the following solubility characteristics:

-

Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran, Methanol, Ethanol.

-

Sparingly Soluble/Insoluble: Water, Hexanes (used in chromatographic purification).

The solubility in a range of organic solvents makes it amenable to a variety of reaction and purification conditions.

Spectroscopic Data

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following data is representative for this compound.[4]

2.3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectrometer: 500 MHz

-

Solvent: CDCl₃

-

Peak Assignments:

-

δ 3.87 – 3.78 (m, 1H): Corresponds to the proton at the C2 position.

-

δ 3.73 – 3.63 (m, 2H): Attributed to the protons on the C5 carbon of the pyrrolidine ring.

-

δ 3.40 – 3.26 (m, 2H): Represents the protons on the C4 carbon of the pyrrolidine ring.

-

δ 1.99 – 1.73 (m, 4H): Likely corresponds to the methyl protons of the ester group and one of the pyrrolidine ring protons.

-

δ 1.46 (s, 9H): The characteristic singlet of the tert-butyl group protons.

-

2.3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Spectrometer: 126 MHz

-

Solvent: CDCl₃

-

Peak Assignments:

-

δ 155.0: Carbonyl carbon of the Boc protecting group.

-

δ 79.3: Quaternary carbon of the tert-butyl group.

-

δ 62.8: Carbon at the C2 position of the pyrrolidine ring.

-

δ 56.9: Carbonyl carbon of the methyl ester.

-

δ 46.4: Carbon at the C5 position of the pyrrolidine ring.

-

δ 31.0, 30.6: Carbons of the pyrrolidine ring (C3 and C4).

-

δ 28.7: Methyl carbons of the tert-butyl group.

-

δ 23.6: Methyl carbon of the ester group.

-

2.3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Film

-

Key Peaks (νmax, cm⁻¹):

-

3428: O-H stretch (trace water) or overtone.

-

2971, 2872: C-H stretching of alkyl groups.

-

1780: C=O stretching of the ketone.

-

1692, 1672: C=O stretching of the carbamate and ester carbonyls.

-

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of its corresponding 3-hydroxy precursor, 1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate.

Synthetic Pathway

Caption: Synthetic route to the target compound.

Experimental Protocol: Oxidation of 1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

This protocol is a representative procedure based on standard oxidation methods for N-Boc protected 3-hydroxypyrrolidines.

Materials:

-

1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of 1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a yellow oil.[4]

Chemical Reactivity and Handling

Reactivity of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability to a broad range of reagents. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This orthogonality is a key feature in synthetic design.

Sources

Stability and storage of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

An In-depth Technical Guide to the Stability and Storage of 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate

Introduction

This compound is a key building block in contemporary drug discovery, valued for its densely functionalized pyrrolidine core. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering three-dimensional diversity that can lead to enhanced potency, selectivity, and pharmacokinetic properties.[1] The stability of such complex intermediates is of paramount importance, directly impacting the integrity of synthetic routes, the purity of active pharmaceutical ingredients (APIs), and the overall timeline and cost of drug development programs.

This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. Moving beyond generic storage advice, this document elucidates the potential degradation pathways based on the molecule's inherent chemical functionalities. It further outlines a systematic approach to stability assessment through forced degradation studies and the development of a stability-indicating analytical method, in line with the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's structure is the foundation for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₅ | N/A |

| Molecular Weight | 243.26 g/mol | N/A |

| Appearance | Colorless oil or low-melting solid | N/A |

| Melting Point | 55-56 °C | N/A |

The molecule's stability is governed by the interplay of three key functional groups:

-

N-Boc (tert-butoxycarbonyl) group: A common amine protecting group, known for its lability under acidic conditions.[4][5]

-

Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.

-

β-Keto Ester System: This functionality introduces acidity to the α-carbon and is prone to hydrolysis followed by decarboxylation.[6][7]

Postulated Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under various stress conditions. Understanding these potential routes is critical for designing appropriate storage protocols and analytical methods.

Caption: Postulated degradation pathways for this compound.

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: The tert-butyl ester of the N-Boc group is highly susceptible to acid-catalyzed cleavage, proceeding via a stable tert-butyl cation intermediate to yield the free amine (as a salt), isobutylene, and carbon dioxide.[8][9] Concurrently, the methyl ester can also undergo hydrolysis, although typically at a slower rate than the N-Boc group.

-

Base-Catalyzed Hydrolysis: The methyl ester is readily saponified under basic conditions. The β-keto ester system can also undergo cleavage, potentially leading to ring-opening. The N-Boc group is generally stable to basic conditions.

Thermal Degradation

Heating a β-keto ester can induce decarboxylation, especially if preceded by hydrolysis to the corresponding β-keto acid.[7] While the N-Boc group can be removed thermally, this typically requires high temperatures (above 150°C), which may not be relevant under standard storage conditions but could be a factor in certain synthetic processes.[10]

Oxidative Degradation

The tertiary amine within the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other degradation products.[11][12] The overall molecule could also be susceptible to radical-initiated oxidation, especially in the presence of metal ions or peroxides.

Photodegradation

As per ICH Q1B guidelines, photostability testing is a crucial component of a comprehensive stability program.[13][14][15] The molecule does not contain a strong chromophore, suggesting it may have some inherent photostability. However, direct exposure to UV or high-intensity visible light could potentially induce degradation, and this should be experimentally verified.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation of the tertiary amine. |

| Moisture | Store in a tightly sealed container with a desiccant. | The compound is susceptible to hydrolysis. Exclusion of moisture is critical. |

| Light | Protect from light by using an amber vial or storing in a dark location. | Prevents potential photodegradation. |

| pH | Avoid contact with strong acids and bases. | The molecule is highly sensitive to both acidic (N-Boc and ester hydrolysis) and basic (ester hydrolysis) conditions. |